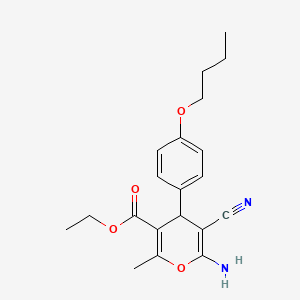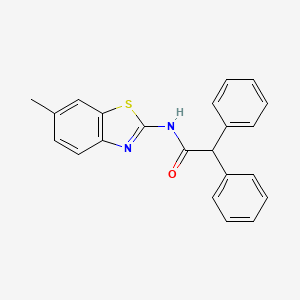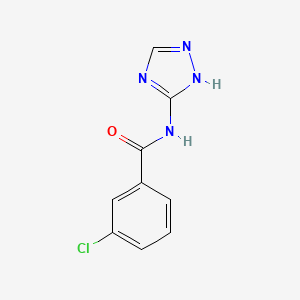![molecular formula C18H21N3O4S B5194702 2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)
2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as MSAPB and is a member of the benzamide family of compounds. The purpose of
作用機序
The mechanism of action of MSAPB is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and inflammation. MSAPB has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. MSAPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
MSAPB has been shown to have several biochemical and physiological effects in animal models and cell culture studies. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. MSAPB has also been shown to reduce the production of inflammatory cytokines and prostaglandins in animal models of inflammation and pain. In addition, MSAPB has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
MSAPB has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to have potent antitumor and anti-inflammatory activity in cell culture and animal models. However, MSAPB has limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of MSAPB is not fully understood, which can make it difficult to design experiments to test specific hypotheses.
将来の方向性
There are several future directions for research on MSAPB. One area of research is to further investigate the mechanism of action of MSAPB, particularly its effects on topoisomerase IIα and COX-2. Another area of research is to investigate the potential use of MSAPB in combination with other anticancer or anti-inflammatory drugs to enhance its therapeutic effects. In addition, future research could investigate the potential use of MSAPB in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
合成法
The synthesis of MSAPB involves the reaction of 2-aminobenzamide with N-(propylcarbamoyl)chloride followed by reaction with methylsulfonyl chloride. The final product is obtained after purification through recrystallization. The synthesis of MSAPB has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
MSAPB has been studied for its potential therapeutic applications in several scientific research studies. The compound has been shown to have antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. MSAPB has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, MSAPB has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[[2-(methanesulfonamido)benzoyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-3-12-19-17(22)13-8-4-6-10-15(13)20-18(23)14-9-5-7-11-16(14)21-26(2,24)25/h4-11,21H,3,12H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUSVDGJQGZRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194636.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)
![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)
![1-acetyl-4-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5194665.png)

![[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B5194677.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)

